2,4,6-Tribromo-5-methylpyridin-3-amine

Description

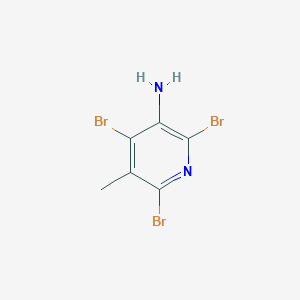

2,4,6-Tribromo-5-methylpyridin-3-amine (CAS: 126325-52-8) is a halogenated pyridine derivative characterized by three bromine atoms at positions 2, 4, and 6, a methyl group at position 5, and an amine group at position 3. Its molecular structure confers unique electronic and steric properties, making it a candidate for applications in pharmaceuticals, agrochemicals, and materials science. Commercially available with a purity of up to 98% (Combi-Blocks), this compound is utilized in cross-coupling reactions and as a precursor in heterocyclic synthesis .

Structure

2D Structure

3D Structure

Properties

IUPAC Name |

2,4,6-tribromo-5-methylpyridin-3-amine | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C6H5Br3N2/c1-2-3(7)4(10)6(9)11-5(2)8/h10H2,1H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

XODVRXKJCGCDSF-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=C(C(=C(N=C1Br)Br)N)Br | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C6H5Br3N2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID20560035 | |

| Record name | 2,4,6-Tribromo-5-methylpyridin-3-amine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID20560035 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

344.83 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

126325-52-8 | |

| Record name | 2,4,6-Tribromo-5-methyl-3-pyridinamine | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=126325-52-8 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | 2,4,6-Tribromo-5-methylpyridin-3-amine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID20560035 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Preparation Methods

The synthesis of 2,4,6-Tribromo-5-methylpyridin-3-amine typically involves the bromination of 3-methylpyridine. One common method employs N-bromosuccinimide (NBS) as the brominating agent in the presence of an iodine catalyst. The reaction proceeds through the formation of a tribromomethyl pyridinamine intermediate, which is then treated with various reagents to yield the final product. Industrial production methods may involve similar bromination reactions, optimized for large-scale synthesis.

Chemical Reactions Analysis

2,4,6-Tribromo-5-methylpyridin-3-amine undergoes several types of chemical reactions, including:

Substitution Reactions: The bromine atoms can be substituted with other functional groups using reagents such as arylboronic acids in Suzuki cross-coupling reactions.

Oxidation and Reduction Reactions: The compound can participate in oxidation and reduction reactions under specific conditions, although detailed studies on these reactions are limited.

Major Products: The major products formed from these reactions depend on the reagents and conditions used.

Scientific Research Applications

Medicinal Chemistry

TBMP has garnered attention for its biological activity, particularly as a potential anticancer agent and antimicrobial compound.

- Anticancer Activity : TBMP has shown promise in photodynamic therapy (PDT). When activated by specific wavelengths of light, it generates reactive oxygen species that induce cell death in cancerous tissues. Studies have demonstrated significant cytotoxic effects on various cancer cell lines, suggesting its potential as a therapeutic agent in oncology .

- Antimicrobial Properties : The compound exhibits moderate antimicrobial activity against both Gram-positive and Gram-negative bacteria. Its minimum inhibitory concentration (MIC) values range from 4.69 to 156.47 µM against strains such as Staphylococcus aureus and Escherichia coli. Additionally, it shows antifungal activity against Candida albicans and Fusarium oxysporum, indicating broad-spectrum antimicrobial potential .

Catalysis

TBMP serves as a ligand in transition metal-catalyzed reactions. The presence of bromine atoms enhances the coordination with metals, improving the catalyst's activity and selectivity.

- Suzuki Cross-Coupling Reactions : TBMP has been utilized in Suzuki cross-coupling reactions, facilitating the formation of carbon-carbon bonds with good to excellent yields. This application underscores its utility in organic synthesis .

Material Science

In material chemistry, TBMP is explored for its potential as a chiral dopant in liquid crystal technology.

- Liquid Crystal Applications : Due to its molecular structure, TBMP can induce chirality within liquid crystal mixtures, which is essential for manufacturing displays. The compound's ability to undergo selective reactions makes it suitable for enhancing the performance of liquid crystal displays .

Analytical Chemistry

TBMP is employed as an NMR shift reagent due to its electron-withdrawing bromine atoms.

- NMR Spectroscopy : By inducing shifts in NMR spectra of nearby nuclei, TBMP aids in the structural elucidation of organic molecules. This application is crucial for researchers needing detailed structural information .

Photodynamic Therapy

A study focusing on PDT applications demonstrated that TBMP derivatives effectively targeted cancer cells, leading to significant tumor size reductions upon irradiation. This highlights TBMP's dual role as both a therapeutic agent and a targeting moiety in cancer treatment .

Cytochrome P450 Inhibition

Research indicated that TBMP selectively inhibits cytochrome P450 enzymes, impacting drug metabolism pathways significantly. Such interactions are essential for understanding potential drug-drug interactions when TBMP is co-administered with other therapeutic agents .

Mechanism of Action

The mechanism of action of 2,4,6-Tribromo-5-methylpyridin-3-amine and its derivatives involves interactions with molecular targets such as enzymes and receptors. The compound’s bromine atoms and pyridine ring play crucial roles in these interactions, influencing the compound’s reactivity and biological activity . Density functional theory (DFT) studies have been conducted to understand the electronic transitions and reactivity indices of the compound .

Comparison with Similar Compounds

Key Observations:

Halogen Effects: Bromine’s electronegativity and size enhance electrophilic reactivity compared to chlorine or iodine. The triple bromination in the target compound enables sequential cross-coupling reactions, unlike mono-/di-halogenated analogs.

Backbone Differences : Pyridine-based compounds (e.g., target) exhibit higher polarity and aromatic stability than benzene derivatives (e.g., 2,4,6-Tribromo-3-methoxyaniline).

Biological Activity

2,4,6-Tribromo-5-methylpyridin-3-amine (TBMP) is a brominated derivative of 5-methylpyridin-3-amine that has garnered attention due to its significant biological activity. This compound is characterized by the presence of three bromine atoms at the 2, 4, and 6 positions of the pyridine ring, contributing to its unique reactivity and potential applications in medicinal chemistry and catalysis.

- Chemical Formula : C₆H₅Br₃N₂

- Molecular Weight : Approximately 344.8 g/mol

- Structural Features : The arrangement of bromine atoms enhances TBMP's reactivity compared to less substituted derivatives.

Research indicates that TBMP interacts with various biological targets, including enzymes and receptors. Notably, it has been shown to selectively inhibit cytochrome P450 enzymes, which play crucial roles in drug metabolism and pharmacokinetics. This inhibition can significantly impact the efficacy and safety profiles of co-administered drugs.

Anticancer Activity

TBMP has demonstrated promising results in photodynamic therapy (PDT), where it selectively accumulates in cancerous tissues. Upon activation by specific wavelengths of light, it generates singlet oxygen, leading to cell death and reduced tumor size. Studies have reported significant cytotoxic effects on various cancer cell lines, indicating its potential as an anticancer agent.

Antimicrobial Properties

The compound exhibits moderate antimicrobial activity against both Gram-positive and Gram-negative bacteria. Its minimum inhibitory concentration (MIC) values range from 4.69 to 156.47 µM against various bacterial strains, including Staphylococcus aureus and Escherichia coli. Additionally, TBMP shows antifungal activity against Candida albicans and Fusarium oxysporum, further highlighting its broad-spectrum antimicrobial potential .

Case Studies

- Photodynamic Therapy : In a study focused on PDT applications, TBMP derivatives were shown to effectively target cancer cells, resulting in significant reductions in tumor size upon irradiation. This suggests a dual role for TBMP as both a therapeutic agent and a targeting moiety in cancer treatment.

- Cytochrome P450 Inhibition : Another study highlighted TBMP's selective inhibition of cytochrome P450 enzymes, which could lead to altered drug metabolism pathways. Such interactions are crucial for understanding potential drug-drug interactions when TBMP is co-administered with other therapeutic agents.

Comparative Analysis with Similar Compounds

The following table summarizes the structural similarities and key features of compounds related to TBMP:

| Compound Name | Similarity Index | Key Features |

|---|---|---|

| 2-Bromo-4,6-dimethylpyridin-3-amine | 0.98 | Contains two methyl groups; less brominated |

| 2-Bromo-6-methylpyridin-3-amine | 0.79 | Only one bromine; different substitution pattern |

| 2-Bromo-4-chloro-5-methylpyridin | 0.79 | Contains chlorine instead of multiple bromines |

| 2-Bromo-3-methylpyridine | 0.85 | Lacks additional bromine substitutions |

The unique arrangement of bromine atoms in TBMP enhances its reactivity and biological activity compared to its analogs, allowing for diverse functionalization possibilities that are not available in less substituted derivatives.

Q & A

Q. What strategies optimize its application in drug discovery pipelines?

- Methodological Answer : Derivatize the amine group via Buchwald-Hartwig amination (Pd catalysts) to create libraries for bioactivity screening. Assess cytotoxicity and pharmacokinetics using in vitro models (e.g., hepatic microsomes for metabolic stability). Compare with fluorinated pyridines (e.g., 3,5-difluoro-4-methylpyridin-2-amine), which show enhanced bioavailability .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.